methyl (1R)-7-oxo-10-(5,6,7-trimethoxyindole-1-carbonyl)-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-4-carboxylate
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Overview
Description
Methyl (1R)-7-oxo-10-(5,6,7-trimethoxyindole-1-carbonyl)-5,10-diazatetracyclo[74001,1202,6]trideca-2(6),3,8-triene-4-carboxylate is a complex organic compound that features a unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1R)-7-oxo-10-(5,6,7-trimethoxyindole-1-carbonyl)-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-4-carboxylate typically involves multiple steps, including the formation of the indole ring, the construction of the tetracyclic core, and the introduction of the methoxy groups. Common reagents used in these steps may include indole derivatives, carbonyl compounds, and various catalysts to facilitate cyclization and functional group transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring or the methoxy groups.
Reduction: Reduction reactions could target the carbonyl groups within the structure.
Substitution: Electrophilic or nucleophilic substitution reactions may occur at various positions on the tetracyclic core or the indole ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl (1R)-7-oxo-10-(5,6,7-trimethoxyindole-1-carbonyl)-5,10-diazatetracyclo[74001,12
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. It may act by binding to enzymes or receptors, altering their activity. The molecular pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methyl (1R)-7-oxo-10-(5,6,7-trimethoxyindole-1-carbonyl)-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-4-carboxylate: shares structural similarities with other indole-based compounds and tetracyclic molecules.
Uniqueness
- The unique combination of the indole ring, methoxy groups, and tetracyclic core distinguishes this compound from others. Its specific functional groups and stereochemistry may confer unique biological activity or chemical reactivity.
Properties
Molecular Formula |
C25H23N3O7 |
---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
methyl (1R)-7-oxo-10-(5,6,7-trimethoxyindole-1-carbonyl)-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-4-carboxylate |
InChI |
InChI=1S/C25H23N3O7/c1-32-17-7-12-5-6-27(20(12)22(34-3)21(17)33-2)24(31)28-11-13-10-25(13)14-8-15(23(30)35-4)26-19(14)16(29)9-18(25)28/h5-9,13,26H,10-11H2,1-4H3/t13?,25-/m1/s1 |
InChI Key |
FXVAHWHZYHJTBJ-WRXXZCIPSA-N |
Isomeric SMILES |
COC1=C(C(=C2C(=C1)C=CN2C(=O)N3CC4C[C@@]45C3=CC(=O)C6=C5C=C(N6)C(=O)OC)OC)OC |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C=CN2C(=O)N3CC4CC45C3=CC(=O)C6=C5C=C(N6)C(=O)OC)OC)OC |
Origin of Product |
United States |
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